

An In-Depth Technical Guide to 5-Methylindolizine: Chemical Properties and Reactivity

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Compound of Interest

Compound Name: 5-Methylindolizine

Cat. No.: B158340

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylindolizine, a heterocyclic aromatic compound, is a derivative of the indolizine core structure. This guide provides a comprehensive overview of its chemical properties, reactivity, and synthetic methodologies, tailored for professionals in chemical research and drug development. While specific quantitative data for **5-methylindolizine** is not extensively documented in publicly accessible literature, this paper compiles available information on its characteristics and reactivity patterns, drawing parallels with closely related indolizine derivatives. The document details established synthetic routes, explores its behavior in key organic reactions, and provides protocols for representative transformations.

Chemical Properties

Detailed experimental data on the physicochemical properties of **5-methylindolizine** are scarce in the available literature. However, based on the general properties of indolizine and its other methyl-substituted isomers, the following characteristics can be anticipated.

Table 1: Estimated Physicochemical Properties of **5-Methylindolizine**

Property	Estimated Value/Information	Notes
Molecular Formula	C ₉ H ₉ N	
Molecular Weight	131.17 g/mol	
Melting Point	Not available	Likely a low-melting solid or an oil at room temperature.
Boiling Point	Not available	Expected to be higher than that of indolizine.
Solubility	Not available	Expected to be soluble in common organic solvents like chloroform, dichloromethane, and acetone.
pKa	Not available	The nitrogen atom is part of an aromatic system, and the lone pair is involved in the π -electron system, resulting in low basicity.
Appearance	Not available	Indolizine itself is a colorless oil that darkens on standing. 5-Methylindolizine is expected to have a similar appearance.

Spectroscopic Data

Specific spectroscopic data for **5-methylindolizine** is not readily available. The following are predicted spectral characteristics based on the structure and data from related indolizine compounds.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyrrole rings, as well as a singlet for the methyl group at the C5 position.

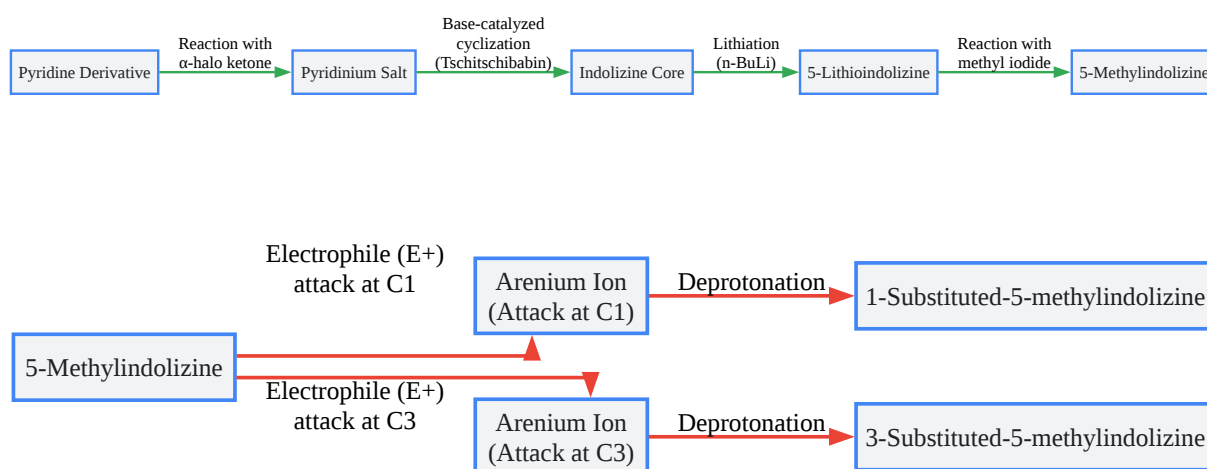
- ^{13}C NMR: The carbon NMR spectrum would display nine unique carbon signals, including one for the methyl group.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) at $m/z = 131$.
- Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic C-H stretching vibrations for the aromatic and methyl protons, as well as C=C and C-N stretching vibrations within the heterocyclic rings.

Synthesis of 5-Methylindolizine

The synthesis of the indolizine core can be achieved through several methods, with the Tschitschibabin (Chichibabin) reaction being a classic approach. For 5-substituted indolizines, a regioselective lithiation of a pre-formed indolizine ring is a powerful strategy.

General Synthetic Workflow

The synthesis of **5-methylindolizine** can be conceptualized through a two-step process involving the initial formation of an indolizine precursor followed by the introduction of the methyl group at the 5-position.



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